

Spectroscopic Analysis of 2,4-Dimethyl-3H-1,5-benzodiazepine: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethyl-3H-1,5-benzodiazepine

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **2,4-Dimethyl-3H-1,5-benzodiazepine**, a molecule of significant interest in medicinal and pharmaceutical chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and visualization of analytical workflows.

Introduction

2,4-Dimethyl-3H-1,5-benzodiazepine belongs to the 1,5-benzodiazepine class of heterocyclic compounds, which are recognized for their diverse biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties. Accurate structural elucidation and purity assessment are paramount in the development of therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of these molecules. This guide details the application of these techniques to the analysis of **2,4-Dimethyl-3H-1,5-benzodiazepine**.

Synthesis

The synthesis of **2,4-Dimethyl-3H-1,5-benzodiazepine** is typically achieved through the condensation reaction of o-phenylenediamine with acetylacetone.^[1]

Experimental Protocol: Synthesis

A mixture of one mole of o-phenylenediamine and one mole of acetylacetone is prepared in ethanol, which serves as the solvent. The reaction mixture is then heated to 100°C in a water bath under total reflux for a duration of 2 hours.[1] Following the reaction, the product can be purified by recrystallization.

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2,4-Dimethyl-3H-1,5-benzodiazepine** in solution.

3.1.1. ¹H and ¹³C NMR Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for **2,4-Dimethyl-3H-1,5-benzodiazepine**, recorded in deuterated chloroform (CDCl₃).

¹ H NMR Chemical Shifts (δ) in ppm	Multiplicity & Coupling Constants (J in Hz)	Assignment
7.36	dd, J = 6.0, 3.5	2H, H7, H8
7.21	dd, J = 6.0, 3.5	2H, H6, H9
2.82	br	2H, H3
2.35	s	6H, CH ₃

¹³ C NMR Chemical Shifts (δ) in ppm	Multiplicity & Coupling Constants (J in Hz)	Assignment
157.6	q, J = 6.4	C2, C4
140.2	dd, J = 7.0	C5a, C9a
127.5	dddd, J = 160.4, 7.4, 3.5, 3.5	C7, C8
124.8	dd, J = 161.8, 8.7	C6, C9
43.2	tsep, J = 134.5, 2.8	C3
27.6	qt, J = 128.0, 2.5	CH ₃

3.1.2. Experimental Protocol: NMR Spectroscopy

NMR spectra are recorded on a 9.4 Tesla spectrometer, corresponding to a frequency of 400.13 MHz for ¹H and 100.62 MHz for ¹³C nuclei, at a temperature of 300 K. A 5 mm inverse detection H-X probe equipped with a z-gradient coil is utilized. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced internally to the residual solvent signal of CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While a specific spectrum for **2,4-Dimethyl-3H-1,5-benzodiazepine** is not readily available, the expected characteristic absorption bands can be inferred from closely related structures. For instance, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine exhibits key absorbances at 3294 cm⁻¹ (N-H stretch), 2964 cm⁻¹ (methyl C-H stretch), 1633 cm⁻¹ (C=N imine stretch), and 1430 cm⁻¹ (C-N stretch).^[2]

3.2.1. Expected IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration	Functional Group
~3300	N-H Stretch	Amine
3100-3000	C-H Stretch	Aromatic
2980-2850	C-H Stretch	Methyl
~1640	C=N Stretch	Imine
~1600, ~1470	C=C Stretch	Aromatic Ring
~1450	C-N Stretch	Amine

3.2.2. Experimental Protocol: IR Spectroscopy

Infrared spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrophotometer. The sample is prepared as a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.^[3]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

3.3.1. Fragmentation Pattern of 1,5-Benzodiazepines

The mass spectral fragmentation of 1,5-benzodiazepine derivatives primarily occurs within the seven-membered diazepine ring. Key fragmentation pathways involve the cleavage of the N-1 to C-2 and C-3 to C-4 bonds.^{[4][5]} A characteristic fragment ion at m/z 119 is often observed in the mass spectra of these compounds.^{[4][5]} The fused benzene ring is generally found to be resistant to fragmentation under typical electron ionization (EI) or electrospray ionization (ESI) conditions.^{[4][5]}

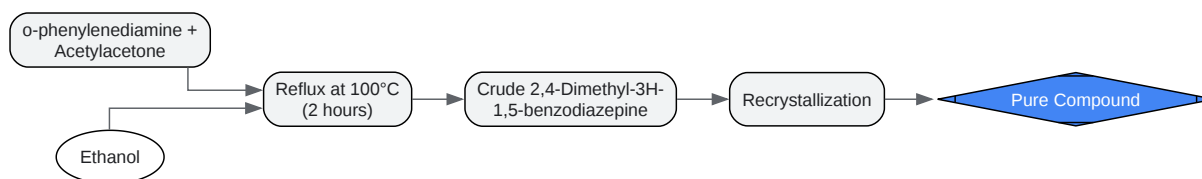
3.3.2. Experimental Protocol: Mass Spectrometry

Mass spectra can be obtained using either electron ionization (EI) or electrospray ionization (ESI) techniques coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF)

detector. For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source. For EI, the sample is introduced directly or via a gas chromatograph. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.[4][5]

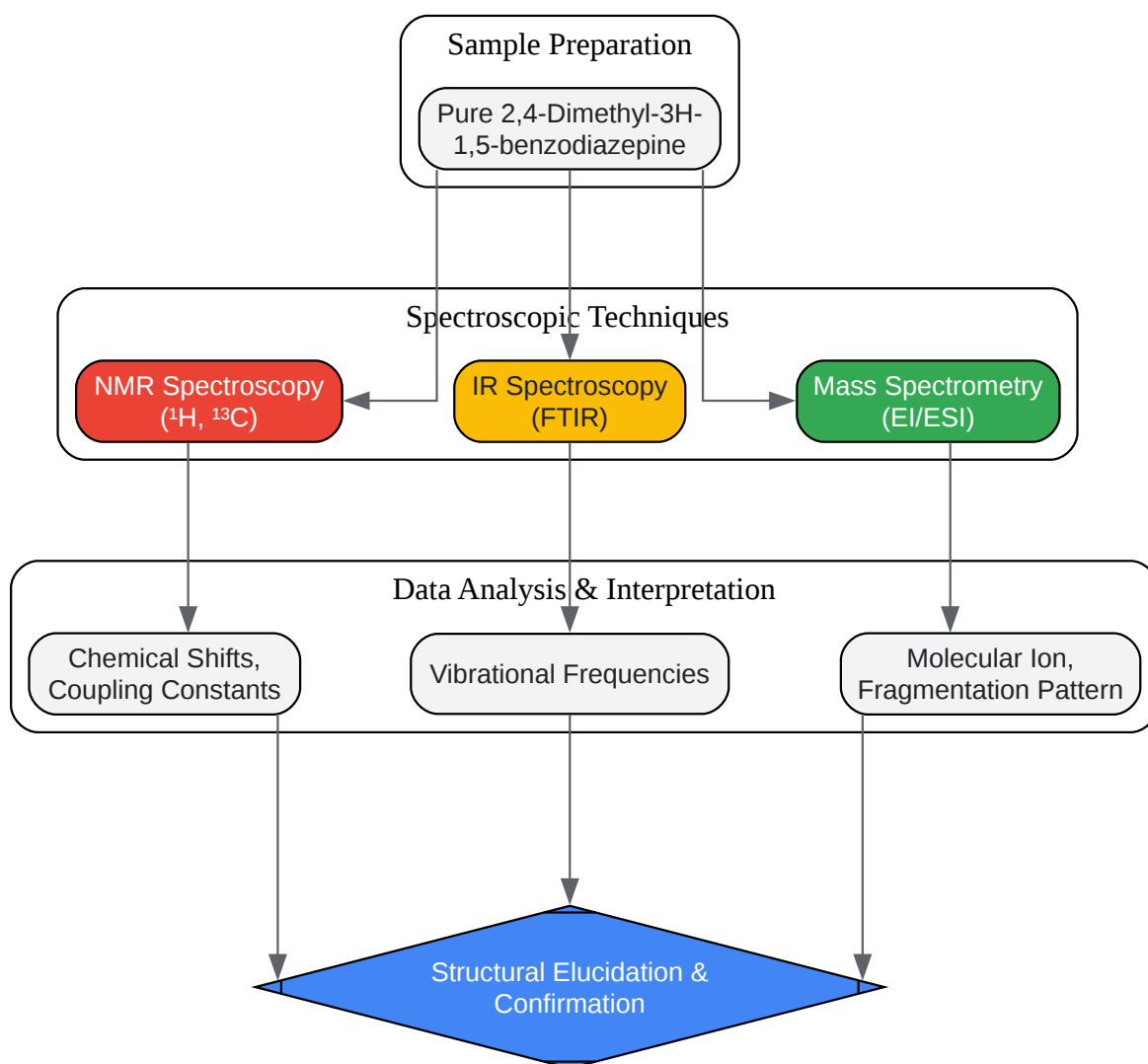
Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of **2,4-Dimethyl-3H-1,5-benzodiazepine**.



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Caption: Synthetic workflow for **2,4-Dimethyl-3H-1,5-benzodiazepine**.



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Caption: General workflow for spectroscopic analysis.

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